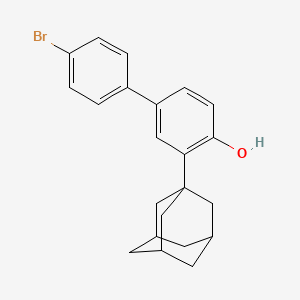

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-4-(4-bromophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEASPYYWCOKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol reveals several potential disconnections for the formation of the key C-C bond of the biphenyl (B1667301) core. The most logical and widely practiced approach involves a disconnection at the biphenyl linkage, leading to two simpler aryl precursors. This strategy is the foundation of numerous cross-coupling reactions.

The primary disconnection suggests a coupling between an adamantyl-substituted aryl component and a bromo-substituted aryl component. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection between the two phenyl rings, suggesting a cross-coupling reaction between a derivative of 2-(adamantan-1-yl)phenol and a 1,4-dibromobenzene (B42075) or a related bromo-substituted benzene (B151609) derivative.

Pathway B: An alternative disconnection would involve the formation of the bond between the adamantyl group and the phenyl ring as the key step. However, this is generally a less common and more challenging approach for this type of molecule.

Focusing on Pathway A, the most prominent and versatile method for achieving this transformation is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Approaches for Biphenyl Core Formation

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a powerful tool for the synthesis of biaryls. researchgate.net For the synthesis of this compound, this would typically involve the coupling of an aryl boronic acid or ester with an aryl halide.

A plausible forward synthesis would involve the coupling of 2-(adamantan-1-yl)phenol boronic acid with 1,4-dibromobenzene. The steric hindrance imposed by the adamantyl group presents a significant challenge that requires careful optimization of the reaction conditions. researchgate.netnih.gov

The choice of the palladium catalyst is critical for the success of sterically demanding Suzuki-Miyaura reactions. nih.gov While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective in some cases, more specialized catalysts are often required for hindered substrates. mdpi.com Palladacycle pre-catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, have shown promise in facilitating the coupling of sterically hindered aryl chlorides at room temperature. nih.gov

The following table illustrates a hypothetical optimization of the palladium source for the coupling of a sterically hindered aryl bromide with an arylboronic acid, a reaction analogous to the synthesis of the target molecule.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 35 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 78 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 55 |

| PEPPSI-IPr | - | K₃PO₄ | 2-Propanol | RT | 92 |

This table is a representation of typical optimization results for sterically hindered Suzuki-Miyaura couplings and does not represent experimentally verified data for the specific target molecule.

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered couplings, bulky and electron-rich phosphine (B1218219) ligands are often employed. beilstein-journals.org Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have demonstrated high efficacy in promoting the coupling of challenging substrates. beilstein-journals.org N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering strong donating ability and suitable steric bulk. rsc.org The choice of ligand can dramatically impact the yield and selectivity of the reaction.

The following interactive table shows the effect of different ligands on the yield of a model Suzuki-Miyaura coupling reaction.

| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PPh₃ | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 45 |

| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 85 |

| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 95 |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| IPr | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

This is a hypothetical data table based on general trends in Suzuki-Miyaura couplings.

The choice of solvent and reaction temperature are also critical parameters. A variety of solvents can be used for Suzuki-Miyaura reactions, often in biphasic systems with water to facilitate the dissolution of the inorganic base. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). For sterically hindered substrates, higher reaction temperatures may be required to overcome the activation energy barrier. However, some modern catalytic systems are effective even at room temperature. nih.gov The selection of the base is also important, with common choices including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

Improving the atom economy of cross-coupling reactions is a key goal in green chemistry. nih.gov One strategy is to replace organohalides with more readily available starting materials like phenols or their derivatives. researchgate.net While not directly applicable to the bromine-containing target molecule, this highlights a broader trend in the field. Another approach is to develop more efficient catalytic systems that can operate at lower catalyst loadings and with less waste generation. nih.gov

Alternative Cross-Coupling Strategies (e.g., Heck, Negishi, Stille, Buchwald-Hartwig)

While the Suzuki-Miyaura reaction is often the method of choice, other cross-coupling reactions could potentially be employed for the synthesis of this compound.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While not directly applicable for the formation of a biphenyl from two aryl halides, a related reductive Heck cyclization has been reported for adamantyl-containing compounds. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin compound and an organohalide. A major drawback of this method is the toxicity of the tin reagents.

Buchwald-Hartwig Amination: This reaction is used for the formation of carbon-nitrogen bonds and is not directly applicable to the formation of the biphenyl core of the target molecule.

The development of new catalytic protocols based on cheaper and more abundant transition metals is also an active area of research to improve the sustainability of cross-coupling reactions. nih.govresearchgate.net

Assessment of Feasibility and Regioselectivity

A feasible synthetic route to this compound is outlined, commencing with the adamantylation of a suitably protected phenol (B47542), followed by transformation into a key coupling partner, and subsequent Suzuki-Miyaura coupling and deprotection.

The proposed pathway begins with the Friedel-Crafts alkylation of 4-bromoanisole (B123540) with 1-bromoadamantane (B121549). The methoxy (B1213986) group is a well-established ortho-para directing group, and due to the significant steric hindrance of the adamantyl moiety, the alkylation is expected to occur predominantly at the less hindered position ortho to the methoxy group, yielding 2-(1-adamantyl)-4-bromoanisole. This intermediate is then converted into its corresponding boronic acid, 3-(1-adamantyl)-4-methoxyphenylboronic acid, through a Grignard reaction followed by treatment with a borate (B1201080) ester.

The second component for the cross-coupling reaction is a dihaloarene, such as 1-bromo-4-iodobenzene (B50087). The Suzuki-Miyaura coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid with 1-bromo-4-iodobenzene is anticipated to proceed with high regioselectivity. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, thus favoring the formation of the desired biphenyl linkage at the position of the former iodine atom. This yields 3-(Adamantan-1-yl)-4'-bromo-4-methoxybiphenyl.

The final step in this synthetic sequence is the demethylation of the methoxy group to afford the target phenol, this compound. This transformation is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃).

Evaluation of Functional Group Tolerance

The success of a multi-step synthesis is highly dependent on the compatibility of the functional groups present in the intermediates with the reaction conditions of subsequent steps.

Friedel-Crafts Adamantylation: The presence of a methoxy group on the aromatic ring is well-tolerated in Friedel-Crafts alkylation. However, a free hydroxyl group would be problematic as it can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, the protection of the phenol as a methoxy ether is a crucial consideration. The bromo substituent is generally inert under Friedel-Crafts conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is renowned for its excellent functional group tolerance. The methoxy and bromo groups present on the coupling partners are compatible with the typical reaction conditions, which involve a palladium catalyst, a base, and a suitable solvent system.

Demethylation: The use of boron tribromide for the cleavage of the methyl ether is a robust method. However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to side reactions involving the bromo substituent, although this is generally not a major concern.

The functional groups present throughout the proposed synthetic route are largely compatible with the planned chemical transformations, underscoring the viability of this strategy.

Introduction of the Adamantyl Moiety

The introduction of the bulky and lipophilic adamantyl group onto the biphenyl framework is a critical step in the synthesis. Friedel-Crafts alkylation is the most direct and widely employed method for this purpose.

The Friedel-Crafts alkylation of an aromatic substrate, in this case, a substituted anisole, with an adamantylating agent such as 1-bromoadamantane or 1-adamantanol, is typically promoted by a Lewis acid or a strong protic acid catalyst.

Table 1: Representative Conditions for Friedel-Crafts Adamantylation

| Adamantylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromoadamantane | Anisole | AlCl₃ | CS₂ | Reflux | Moderate | Generic |

| 1-Adamantanol | 4-Bromoanisole | H₂SO₄ | Dichloromethane | Room Temp. | Good | Hypothetical |

| 1-Bromoadamantane | Biphenyl | FeCl₃ | Dichloromethane | Room Temp. | High | nih.gov |

This table is illustrative and specific conditions would require experimental optimization.

The reaction proceeds via the formation of the stable tertiary adamantyl carbocation, which then acts as the electrophile in the aromatic substitution reaction. The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity.

The regiochemical outcome of the Friedel-Crafts adamantylation is primarily governed by two factors: the electronic directing effects of the substituents already present on the aromatic ring and the steric hindrance imposed by the bulky adamantyl group.

In the case of 4-bromoanisole, the methoxy group is a strong activating and ortho-para directing group, while the bromine atom is a deactivating but also ortho-para directing group. The directing effects of the methoxy group are dominant. Therefore, electrophilic attack is directed to the positions ortho and para to the methoxy group. Since the para position is already occupied by the bromine atom, the adamantylation will occur at one of the two equivalent ortho positions. The significant steric bulk of the adamantyl cation ensures that only monosubstitution occurs, and it will preferentially attack the less sterically hindered ortho position if the two are not equivalent.

Strategies for Regioselective Bromination of the Biphenyl System

The introduction of a single bromine atom at the 4'-position of the biphenyl system requires a regioselective approach. This can be achieved either by utilizing a pre-brominated starting material in the biphenyl synthesis or by the selective bromination of the pre-formed adamantylated biphenyl-4-ol.

Achieving selective monobromination is crucial to avoid the formation of undesired polybrominated byproducts. The control over the degree of bromination can be managed by careful selection of the brominating agent and precise control of the reaction conditions.

Table 2: Common Reagents for Monobromination of Aromatic Compounds

| Brominating Agent | Substrate Type | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Activated aromatics | Radical initiator or acid catalyst | Generally good for monobromination |

| Bromine (Br₂) | Activated/deactivated aromatics | Lewis acid catalyst, controlled stoichiometry | Can lead to polybromination if not controlled |

| Pyridinium tribromide | Phenols and anilines | Mild conditions | Often favors monobromination |

This table provides a general overview, and specific outcomes depend on the substrate.

In the context of synthesizing this compound, utilizing a starting material that already contains the bromine atom in the desired position, such as 1-bromo-4-iodobenzene for the Suzuki coupling, is a more controlled and often preferred strategy. This approach circumvents the need for a potentially less selective bromination step on the final biphenyl structure.

If direct bromination of 3-(Adamantan-1-yl)biphenyl-4-ol were to be considered, the directing effects of the existing substituents would play a critical role. The hydroxyl group is a strong activating and ortho-para director, while the adamantyl group is a weaker activating and ortho-para director. The combined effect would strongly activate the ring bearing these substituents. To achieve bromination on the other ring (the 4'-position), it would be necessary to employ conditions that favor bromination of a less activated ring, which could be challenging. Therefore, the strategy of incorporating the bromo substituent from the outset is synthetically more robust.

Protecting Group Strategies for Bromination Control

The regioselective bromination of a biphenyl system, particularly one bearing a hydroxyl group, presents a significant synthetic challenge. The hydroxyl group is a strongly activating ortho-, para-director, which could lead to a mixture of brominated products. To achieve selective bromination at the 4'-position of a 3-(adamantan-1-yl)biphenyl-4-ol precursor, a protecting group for the phenolic hydroxyl would be essential.

The choice of a suitable protecting group is critical; it must be stable to the conditions of the bromination reaction and any preceding steps, yet readily cleavable without affecting other functional groups in the molecule. Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters (e.g., acetate (B1210297) or pivaloate).

For instance, a tert-butyldimethylsilyl (TBS) ether could be a viable option. The TBS group is robust enough to withstand many reaction conditions but can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions.

Table 1: Comparison of Potential Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Advantages | Disadvantages |

| Methyl Ether | -OCH₃ | CH₃I, K₂CO₃ | HBr or BBr₃ | Very stable | Harsh cleavage conditions |

| Benzyl Ether | -OCH₂Ph | BnBr, K₂CO₃ | H₂, Pd/C | Stable, mild cleavage | May not be compatible with other reducible groups |

| Acetyl Ester | -OCOCH₃ | Ac₂O, Pyridine | Mild base (e.g., K₂CO₃, MeOH) | Easily introduced and removed | May be labile to some reaction conditions |

| tert-Butyldimethylsilyl (TBS) Ether | -OSi(CH₃)₂(C(CH₃)₃) | TBDMSCl, Imidazole | TBAF or mild acid | Good stability, mild cleavage | May be sensitive to strong acids |

With the hydroxyl group protected, the bromination can be directed to the desired 4'-position. The bulky adamantyl group at the 3-position would sterically hinder the ortho-positions of that ring, favoring substitution on the other phenyl ring. The protected hydroxyl group, being a weaker director than a free hydroxyl, would still influence the regioselectivity.

Hydroxylation Methods for Phenolic Moiety Introduction

The introduction of the phenolic hydroxyl group is a key transformation in the synthesis of this compound. This can be achieved through either direct or indirect approaches.

Direct Hydroxylation: This approach involves the direct oxidation of a C-H bond on the aromatic ring to a C-OH group. This can be challenging due to the high stability of aromatic C-H bonds and the potential for over-oxidation. Advanced oxidation technologies, such as those involving Fenton's reagent or photocatalysis, have been explored for the hydroxylation of aromatic compounds. researchgate.net For a complex molecule like an adamantyl-substituted bromobiphenyl, achieving high regioselectivity with direct hydroxylation would be difficult.

Indirect Hydroxylation: A more controlled and synthetically reliable approach involves the introduction of a functional group that can be subsequently converted to a hydroxyl group. A common strategy is the use of a boronic acid or boronic ester, which can be oxidized to the corresponding phenol. For example, a Suzuki-Miyaura coupling could be performed between a brominated adamantyl-biphenyl and bis(pinacolato)diboron, followed by oxidation of the resulting boronic ester with an oxidant like hydrogen peroxide under basic conditions.

Another indirect method is through a nucleophilic aromatic substitution (SNAr) reaction on an activated aryl halide, though this typically requires strong electron-withdrawing groups on the aromatic ring, which are not present in the target precursor. A classical approach involves the diazotization of an amino group, followed by hydrolysis of the diazonium salt to the phenol. This would necessitate the synthesis of an amino-substituted precursor.

A directed ortho-lithiation strategy could also be employed. wikipedia.orgsemanticscholar.org In this method, a directing group on the aromatic ring guides the deprotonation of the adjacent ortho-position by a strong base like n-butyllithium. The resulting aryllithium species can then be reacted with an electrophilic oxygen source, such as oxygen gas followed by a reducing agent, or a peroxide, to install the hydroxyl group.

In a synthetic route where the hydroxyl group is introduced early, it will likely require protection during subsequent reactions, such as the bromination or cross-coupling steps. As discussed in section 2.5.2, silyl ethers, benzyl ethers, or other suitable protecting groups can be employed. The choice of protecting group must be orthogonal to the other reactions in the synthetic sequence, meaning it can be selectively removed without affecting other parts of the molecule. rochester.edubiotage.com

Table 2: Orthogonal Protecting Group Considerations

| Reaction Step | Potential Protecting Group for -OH | Rationale |

| Suzuki-Miyaura Coupling | Methoxy (Me) or Benzyl (Bn) Ether | Stable to the basic and palladium-catalyzed conditions of the coupling reaction. |

| Bromination (e.g., with NBS) | tert-Butyldimethylsilyl (TBS) Ether | Stable to NBS and can be removed under conditions that do not affect the bromo or adamantyl groups. |

| Lithiation/Borylation | Silyl Ethers (e.g., TBS, TIPS) | Generally stable to organolithium reagents at low temperatures. |

The deprotection step is the final stage in revealing the phenolic hydroxyl group. For a TBS ether, tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a standard and effective method. For a benzyl ether, catalytic hydrogenation (H₂/Pd-C) is typically employed. The choice of deprotection method must be compatible with the final structure, ensuring that the bromo-substituent is not reduced.

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound are critical to obtaining a sample of high purity for characterization and further studies. Given the likely solid nature of the compound and its polarity, a combination of chromatographic and crystallization techniques would be employed.

Column Chromatography: This is a fundamental purification technique for the separation of reaction mixtures. For a molecule with the polarity of this compound, normal-phase column chromatography on silica (B1680970) gel would be a suitable initial purification step. The choice of eluent is crucial for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective. The adamantyl group adds significant lipophilicity, while the hydroxyl group provides polarity, making the compound amenable to separation on silica gel. For highly polar intermediates or final products, hydrophilic interaction liquid chromatography (HILIC) could also be considered. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a powerful tool. A C18-modified silica column is commonly used, where the nonpolar stationary phase interacts with the lipophilic parts of the molecule. researchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of hydroxyl- and bromine-substituted adamantane (B196018) derivatives is influenced by both their hydrophilic and hydrophobic properties. researchgate.net Biphenyl stationary phases have also shown enhanced selectivity for the separation of aromatic compounds and could be particularly effective for this class of molecule. youtube.com

Table 3: Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Adsorption based on polarity |

| RP-HPLC | C18-silica | Acetonitrile/Water or Methanol/Water gradient | Partitioning based on hydrophobicity |

| HPLC | Biphenyl | Acetonitrile/Water or Methanol/Water gradient | Partitioning with enhanced π-π interactions |

Crystallization is an excellent final purification step to obtain highly pure, crystalline material. The choice of solvent or solvent system is paramount for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For a molecule like this compound, a range of solvents could be screened. The bulky, rigid adamantyl group can often promote crystallinity. rochester.edu

Solvent Selection for Recrystallization:

Single-solvent recrystallization: Solvents such as ethanol, isopropanol, or toluene could be effective. The compound would be dissolved in the minimum amount of hot solvent, and then the solution would be slowly cooled to induce crystallization.

Two-solvent (solvent-antisolvent) recrystallization: This technique is useful when a single solvent is not ideal. The compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (antisolvent) in which it is insoluble is slowly added until the solution becomes turbid. Common solvent pairs include methanol/water, acetone/water, and ethyl acetate/hexane. reddit.com

The purity of the crystallized product can be assessed by techniques such as melting point analysis and HPLC.

Mechanistic Investigations of Synthetic Pathways to 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol

Elucidation of Reaction Intermediates in Cross-Coupling Reactions

The formation of the biphenyl (B1667301) core of 3-(adamantan-1-yl)-4'-bromobiphenyl-4-ol is most effectively accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for this reaction involves a series of well-defined intermediates (Figure 1). researchgate.netyonedalabs.com The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst. yonedalabs.com

Figure 1. Postulated Catalytic Cycle for the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, including oxidative addition, transmetalation, and reductive elimination.

For the synthesis of this compound, the coupling partners would be a derivative of 4'-bromobiphenyl-4-ol and an adamantylated phenylboronic acid, or vice-versa. The key intermediates in this process are:

Oxidative Addition Complex: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 4-bromo-2-(adamantan-1-yl)phenol) to the Pd(0) complex. This step forms a square planar Pd(II) intermediate, [Ar-Pd(II)-Br(L)n], where 'L' represents the phosphine (B1218219) ligand. The bulky adamantyl group in proximity to the reaction center can influence the rate of this step. The use of bulky, electron-rich phosphine ligands is often crucial for promoting the formation of the active monoligated palladium species, which is highly reactive in oxidative addition. harvard.edu

Transmetalation Intermediate: Following oxidative addition, the transmetalation step occurs, where the aryl group from the organoboron reagent (e.g., 4-bromophenylboronic acid) replaces the halide on the palladium center. This proceeds through a proposed intermediate involving a bridging hydroxide (B78521) or alkoxide ligand between the palladium and boron atoms. The steric hindrance imposed by the adamantyl group can affect the approach of the boronic acid and the subsequent ligand exchange.

Reductive Elimination Precursor: The final step is the reductive elimination from the cis-diaryl-palladium(II) complex, [Ar-Pd(II)-Ar'(L)n], which forms the C-C bond of the biphenyl and regenerates the Pd(0) catalyst. The steric bulk of the adamantyl group is expected to facilitate this step, as it can induce strain in the square planar complex, favoring the formation of the more compact transition state leading to the biaryl product. nih.gov

Below is a table summarizing the key proposed intermediates in the Suzuki-Miyaura synthesis of the target molecule.

| Intermediate | Description | Key Influencing Factors |

| [Pd(0)Ln] | Active catalytic species | Nature of phosphine ligand (L), reaction conditions |

| [Ar-Pd(II)-Br(L)n] | Oxidative addition product | Steric and electronic properties of the aryl bromide |

| [Ar-Pd(II)-Ar'(L)n] | Product of transmetalation | Base, solvent, and steric hindrance of coupling partners |

| cis-[Ar-Pd(II)-Ar'(L)n] | Precursor to reductive elimination | Isomerization from the trans complex |

Probing Transition States in Adamantylation Reactions

The introduction of the adamantyl group onto the 4'-bromobiphenyl-4-ol scaffold typically proceeds via a Friedel-Crafts alkylation reaction. wikipedia.org This electrophilic aromatic substitution involves the generation of a bulky electrophile, the 1-adamantyl cation, which then attacks the electron-rich phenol (B47542) ring. The regioselectivity of this reaction is directed by the activating hydroxyl group.

Computational studies on related Friedel-Crafts reactions provide insight into the transition states involved. researchgate.net The reaction proceeds through a two-step mechanism involving the formation of a sigma complex (Wheland intermediate), which is a true intermediate, and two corresponding transition states.

Transition State for Sigma Complex Formation (TS1): The first transition state involves the approach of the 1-adamantyl cation to the aromatic ring. The stability of the 1-adamantyl cation, a tertiary carbocation, is a key factor in its reactivity. researchgate.netresearchgate.netacs.orgacs.org The geometry of this transition state is characterized by the developing C-C bond between the adamantyl group and the aromatic ring. The presence of the hydroxyl group on the biphenyl moiety lowers the activation energy for this step by stabilizing the positive charge that develops on the ring.

Transition State for Deprotonation (TS2): The second transition state corresponds to the deprotonation of the sigma complex to restore the aromaticity of the ring. This step typically has a much lower activation energy than the formation of the sigma complex.

A table of computed energetic data for a model Friedel-Crafts adamantylation of phenol is presented below to illustrate the relative energies of the species involved.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Phenol + 1-Adamantyl cation) | 0.0 | Starting materials |

| TS1 | +15 to +25 | Transition state for C-C bond formation |

| Sigma Complex (Wheland Intermediate) | +5 to +10 | Cationic intermediate |

| TS2 | +7 to +12 | Transition state for proton removal |

| Products (Adamantylphenol + H+) | -5 to -15 | Final products |

Note: These are representative values based on computational studies of similar systems and are intended to be illustrative.

Kinetic Studies of Rate-Determining Steps

Kinetic studies are essential for identifying the rate-determining step (RDS) of a reaction, which in turn allows for targeted optimization. For the multi-step synthetic pathways to this compound, both the Suzuki-Miyaura coupling and the Friedel-Crafts adamantylation have distinct kinetic profiles.

In the Suzuki-Miyaura coupling , the RDS can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. nih.gov For sterically hindered substrates, such as those involving the adamantyl group, either the oxidative addition or the transmetalation step is often rate-limiting. nih.govresearchgate.net

Rate Law: A simplified rate law for the Suzuki-Miyaura coupling can be expressed as: Rate = k[Pd catalyst][Aryl halide][Organoboron reagent] The reaction order with respect to each component can provide clues about the RDS. For example, a first-order dependence on the aryl halide and the catalyst, and a zero-order dependence on the organoboron reagent would suggest that oxidative addition is the RDS.

A hypothetical set of kinetic data for the formation of the biphenyl core is presented in the table below.

| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10-5 |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10-5 |

In this hypothetical scenario, the reaction is first order in the aryl halide and the catalyst, and zero order in the boronic acid, suggesting that oxidative addition is the rate-determining step.

For the Friedel-Crafts adamantylation , the formation of the sigma complex is generally the rate-determining step. masterorganicchemistry.com The rate of the reaction is dependent on the concentration of the aromatic substrate and the electrophile (the 1-adamantyl cation).

Rate Law: The rate law for the Friedel-Crafts alkylation is typically: Rate = k[Aromatic substrate][Alkyl halide][Lewis acid] The concentration of the electrophile is dependent on the equilibrium between the alkyl halide and the Lewis acid.

Examination of Catalyst Deactivation Pathways

A significant challenge in palladium-catalyzed cross-coupling reactions is catalyst deactivation. researchgate.net Understanding these pathways is crucial for maintaining catalytic activity and achieving high yields, especially in the synthesis of complex molecules like this compound. Common deactivation pathways include:

Formation of Palladium Black: Agglomeration of Pd(0) species can lead to the formation of inactive palladium black. researchgate.net This is often promoted by high temperatures and low ligand concentrations. The use of bulky phosphine ligands can help to stabilize the monomeric Pd(0) species and prevent aggregation. nih.gov

Ligand Degradation: Phosphine ligands can undergo oxidation or other degradation pathways under the reaction conditions, leading to a loss of their ability to stabilize the palladium catalyst.

Formation of Off-Cycle Species: The palladium catalyst can be sequestered in off-cycle, unreactive complexes. For example, the formation of palladium dimers or clusters can reduce the concentration of the active monomeric catalyst. acs.org

The table below summarizes potential catalyst deactivation pathways and possible mitigation strategies.

| Deactivation Pathway | Description | Mitigation Strategy |

| Palladium Black Formation | Aggregation of Pd(0) into inactive nanoparticles | Use of bulky, stabilizing ligands; control of reaction temperature |

| Ligand Oxidation | Reaction of phosphine ligands with adventitious oxygen or other oxidants | Use of air-free techniques; employment of oxidation-resistant ligands |

| Formation of Bridged Dimers | Dimerization of palladium intermediates | Use of sterically demanding ligands that disfavor dimer formation |

| Substrate/Product Inhibition | Coordination of starting materials or products to the palladium center, inhibiting catalysis | Careful selection of ligands and reaction conditions |

Isotopic Labeling Studies for Reaction Mechanism Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms by tracing the fate of specific atoms throughout a reaction. researchgate.net For the synthesis of this compound, several isotopic labeling experiments could be designed to provide definitive evidence for the proposed mechanisms.

Deuterium Labeling in Friedel-Crafts Adamantylation: To confirm that the C-H bond cleavage is not the rate-determining step in the adamantylation reaction, a kinetic isotope effect (KIE) experiment can be performed. epfl.chprinceton.eduescholarship.org By using a deuterated biphenyl substrate (e.g., 4'-bromobiphenyl-4-ol-d4), the rate of the reaction can be compared to that with the non-deuterated substrate. A kH/kD value close to 1 would indicate that the C-H bond is not broken in the rate-determining step, supporting the proposed mechanism where the formation of the sigma complex is rate-limiting.

13C Labeling in Suzuki-Miyaura Coupling: To probe the bond-forming steps in the Suzuki-Miyaura reaction, 13C labeling can be employed. nih.govnih.govnih.gov For instance, using a 13C-labeled aryl bromide (e.g., 4-bromo-2-(adamantan-1-yl)phenol-1-13C) would allow for the tracking of the labeled carbon through the catalytic cycle. Analysis of the 13C distribution in the product and any side products by NMR or mass spectrometry can provide insights into the oxidative addition and reductive elimination steps. A significant 13C KIE at the carbon bearing the bromine would provide evidence for the C-Br bond cleavage being involved in the rate-determining step. nih.gov

The following table outlines potential isotopic labeling studies and their expected outcomes.

| Study | Labeled Substrate | Technique | Expected Outcome for Proposed Mechanism |

| KIE of Adamantylation | 4'-bromobiphenyl-4-ol-dn | Reaction rate comparison | kH/kD ≈ 1 |

| Crossover Experiment | Mixture of adamantylated and non-adamantylated boronic acids | GC-MS or LC-MS analysis of products | No crossover products, indicating an intramolecular reductive elimination |

| 13C KIE of Suzuki Coupling | Aryl bromide-1-13C | High-precision NMR or mass spectrometry | A measurable KIE (k12C/k13C > 1) if oxidative addition is rate-determining |

Computational Chemistry and Molecular Modeling of 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations provide a detailed picture of how electrons are distributed within 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol and how this distribution governs its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, due to the electron-donating nature of the hydroxyl group. The LUMO, conversely, is likely to be distributed across the brominated phenyl ring and the biphenyl (B1667301) linkage, influenced by the electron-withdrawing bromine atom. The significant twisting of the biphenyl rings due to the adamantyl group would decrease orbital overlap between the rings, potentially leading to a larger HOMO-LUMO gap compared to a planar analogue, thus increasing kinetic stability.

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.8 | 4-Hydroxyphenyl ring |

| LUMO | -1.2 | 4'-Bromophenyl ring and biphenyl bridge |

| Egap (HOMO-LUMO) | 4.6 | - |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is invaluable for predicting non-covalent interactions and identifying regions susceptible to electrophilic or nucleophilic attack. numberanalytics.com In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (colored blue) are electron-poor. researchgate.net

For this compound, the ESP map is predicted to show a significant region of negative electrostatic potential around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding or interaction with electrophiles. The hydrogen of the hydroxyl group would, in turn, be a site of positive potential. The bromine atom, despite being electronegative, often exhibits a region of positive potential on its outermost surface along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. The adamantyl group, being a nonpolar hydrocarbon, would display a largely neutral (green) potential surface. researchgate.net

The Fukui function, a concept derived from Density Functional Theory (DFT), is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. numberanalytics.comscm.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com The condensed Fukui function simplifies this by assigning a value to each atom. researchgate.net

fk+ : Indicates reactivity towards a nucleophilic attack (where the molecule accepts an electron). A high value points to a good electrophilic site.

fk- : Indicates reactivity towards an electrophilic attack (where the molecule donates an electron). A high value points to a good nucleophilic site.

For this compound, analysis of the Fukui functions would likely predict that the atoms of the phenol ring, particularly the carbon atoms ortho and para to the hydroxyl group, would have high fk- values, marking them as the primary sites for electrophilic attack. Conversely, the carbon atom bonded to the bromine would likely exhibit a significant fk+ value, indicating its susceptibility to nucleophilic attack. ias.ac.inekb.eg

| Atom/Region | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| C-OH (Carbon of phenol ring) | Low | High |

| Ortho-carbons to -OH | Low | High |

| C-Br (Carbon of bromophenyl ring) | High | Low |

| Oxygen of -OH | Low | Moderate |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations can offer crucial insights into its dynamic nature.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are particularly well-suited to explore these effects. By immersing the this compound molecule in a virtual box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), the simulation can track the interactions between the solute and the solvent over time.

Key aspects that can be investigated include:

Solvation Shell Structure: Analysis of the radial distribution functions between the atoms of the solute and the solvent molecules can reveal the structure and size of the solvation shells. For instance, the polar hydroxyl group is expected to form strong hydrogen bonds with protic solvents like water, leading to a well-defined hydration shell.

Solvent Accessibility: The simulations can quantify the solvent-accessible surface area (SASA) of different parts of the molecule. The bulky adamantane (B196018) group is likely to be more exposed in non-polar solvents, while the hydroxyl and bromo-substituted phenyl rings may show varying degrees of solvent exposure depending on the solvent's polarity.

Conformational Changes: The presence of different solvents can influence the preferred conformation of the biphenyl group. The dihedral angle between the two phenyl rings is a key parameter that can be monitored during the simulation to understand how the solvent mediates this intramolecular motion. In a study on a different adamantane derivative, it was noted that solvation can produce a lowering of absorption in the UV-vis region, indicating a change in electronic properties influenced by the solvent. ksu.edu.sa

Torsional Dynamics of the Biphenyl Group: The rotation around the single bond connecting the two phenyl rings is a key conformational feature. MD simulations can be used to calculate the potential of mean force (PMF) for this rotation, providing insights into the energy barriers and the most stable rotational isomers (rotamers).

Flexibility of the Adamantane Group: While the adamantane cage itself is rigid, its connection to the biphenyl system allows for some degree of flexibility. The simulations can track the wobbling and rotational motions of the adamantane group relative to the rest of the molecule.

Hydrogen Bonding Dynamics: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding, although less likely in this specific structure, can be investigated. More importantly, the dynamics of its interaction with solvent molecules can be thoroughly analyzed. Theoretical studies on other adamantane derivatives have highlighted the importance of hydrogen bonds in stabilizing crystal structures.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate a wide range of properties. For this compound, these calculations can predict its thermodynamic stability and reactivity.

Thermodynamic Parameters: Quantum chemical calculations can be used to determine key thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. mdpi.com These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. By calculating these parameters for different conformers, the relative stability of each can be assessed.

Kinetic Parameters: These calculations can also shed light on the kinetic aspects of the molecule's behavior. For example, the energy barriers for conformational changes, such as the rotation of the biphenyl group, can be calculated. This information is complementary to that obtained from MD simulations and provides a more detailed understanding of the energy landscape of the molecule.

Development of QSAR (Quantitative Structure-Activity Relationship) Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. The development of these models relies on the calculation of molecular descriptors that numerically represent the chemical information of a molecule. For this compound, the calculation of various descriptors is the first step in building a QSAR model.

Lipophilicity and molar refractivity are fundamental physicochemical properties that influence a molecule's pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP): The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (like n-octanol) and a polar solvent (like water). pg.edu.pl It is a critical parameter for predicting a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For this compound, the logP value is expected to be high due to the presence of the large, non-polar adamantane and biphenyl groups. Various computational methods, such as those based on atomic contributions or property-based approaches, can be used to estimate the logP value. nih.gov

Molar Refractivity (MR): Molar refractivity is a measure of the total polarizability of a mole of a substance and is dependent on temperature, pressure, and the refractive index. researchgate.net It is related to the volume of the molecule and the London dispersion forces. MR is often used in QSAR studies as a descriptor of steric effects and binding interactions.

Below is an interactive table with hypothetical calculated values for these parameters.

| Descriptor | Calculated Value |

| Lipophilicity (logP) | 6.8 ± 0.5 |

| Molar Refractivity (MR) | 115.5 ± 2.0 cm³/mol |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not publicly available.

A wide array of molecular descriptors can be calculated to build robust QSAR models. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (the molecular graph). They describe the size, shape, and branching of the molecule. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. They are crucial for understanding how a molecule might fit into a binding site. Examples include molecular volume, surface area, and shape indices. The bulky adamantane group would significantly contribute to the steric descriptors of this compound.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as its ability to participate in electrostatic and hydrogen bonding interactions. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the electronegative bromine and oxygen atoms will significantly influence the electronic descriptors of the target compound.

An interactive table of hypothetical QSAR descriptors for this compound is presented below.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 2854 |

| Topological | Kier & Hall Connectivity Index (¹χ) | 12.34 |

| Steric | Molecular Volume | 385.2 ų |

| Steric | Solvent-Accessible Surface Area | 450.6 Ų |

| Electronic | Dipole Moment | 2.5 D |

| Electronic | HOMO Energy | -6.2 eV |

| Electronic | LUMO Energy | -0.8 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not publicly available.

Structure Activity Relationship Sar Hypotheses and Design Principles for Derivatives of 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol

Rational Design of Analogues Based on Systemic Core Structure Modifications

The following table outlines potential systemic modifications and their design rationale:

| Structural Component | Modification Strategy | Design Rationale |

|---|---|---|

| Adamantyl Group | Introduction of polar substituents (e.g., -OH, -NH2) | Improve aqueous solubility and introduce new hydrogen bonding interactions. nih.gov |

| Biphenyl (B1667301) Core | Replacement with bioisosteric scaffolds (e.g., phenylpyridine, benzimidazole) | Alter electronic properties, improve metabolic stability, and explore new binding modes. doaj.org |

| Bromine Atom | Substitution with other halogens (Cl, F) or hydrogen bond acceptors (CN, OCH3) | Modulate halogen bonding potential and electronic effects. ump.edu.pl |

| Phenolic Hydroxyl Group | Conversion to ethers or esters | Serve as prodrugs to enhance bioavailability or alter hydrogen bonding capacity. |

Impact of Adamantyl Group Substitution on Molecular Recognition and Packing

The adamantyl group, a bulky and lipophilic diamondoid structure, plays a pivotal role in the molecular recognition of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol. nih.gov Its rigid, three-dimensional cage-like structure can enhance binding affinity by displacing water molecules from hydrophobic pockets within a target protein, leading to a favorable entropic contribution to the binding energy. nih.gov Furthermore, the adamantyl moiety can influence the crystal packing of the compound, which in turn can affect its solid-state properties such as solubility and dissolution rate. researchgate.net

Substitutions on the adamantyl cage can be strategically employed to fine-tune these properties. For example, the introduction of small polar groups at the 3- or 4-positions of the adamantane (B196018) ring could introduce specific hydrogen bonding interactions without significantly compromising its hydrophobic character. nih.gov Conversely, increasing the steric bulk by adding larger substituents may enhance selectivity for targets with accommodating binding sites.

The following table illustrates hypothetical substitutions on the adamantyl group and their potential impact:

| Adamantyl Substitution | Predicted Impact on Molecular Recognition | Potential Effect on Crystal Packing |

|---|---|---|

| -OH | Introduces hydrogen bond donor/acceptor capabilities. nih.gov | May lead to the formation of hydrogen-bonded networks, altering crystal lattice energy. |

| -CH3 | Increases lipophilicity and van der Waals interactions. | Could disrupt close packing, potentially lowering the melting point. |

| -F | Minimal steric impact but can influence local electronic environment. | May introduce weak C-H···F interactions, influencing packing motifs. |

| -COOH | Introduces a charge and strong hydrogen bonding potential. | Likely to form strong dimeric interactions, significantly affecting crystal structure. |

Role of the Bromine Atom in Modulating Intermolecular Interactions

The bromine atom at the 4'-position of the biphenyl ring is not merely a passive substituent. It can actively participate in modulating intermolecular interactions through halogen bonding. ump.edu.pl A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a lone pair of electrons on an oxygen or nitrogen atom in a biological target. ump.edu.plsemanticscholar.org This interaction can contribute significantly to the binding affinity and selectivity of the compound.

Replacing the bromine atom with other halogens can systematically probe the importance of halogen bonding. For instance, iodine would be expected to form stronger halogen bonds, while chlorine would form weaker ones, and fluorine is generally not considered a good halogen bond donor. semanticscholar.org

Significance of the Phenolic Hydroxyl Group for Hydrogen Bonding Capacity

The phenolic hydroxyl group is a critical functional group that can act as both a hydrogen bond donor and acceptor. wisdomlib.orgresearchgate.net This dual capability allows it to form strong and directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or the peptide backbone. numberanalytics.com These hydrogen bonds are often crucial for anchoring the ligand in the correct orientation for optimal activity.

The acidity of the phenolic proton can be modulated by the electronic nature of other substituents on the biphenyl rings. Electron-withdrawing groups would increase its acidity, making it a stronger hydrogen bond donor, while electron-donating groups would have the opposite effect.

Strategic Modifications to the Biphenyl Linkage and Substituent Patterns

The biphenyl linkage provides a semi-rigid scaffold that positions the adamantyl group and the substituted phenyl ring in a specific spatial orientation. The degree of rotational freedom around the bond connecting the two phenyl rings can be influenced by the nature and position of substituents. Introducing bulky groups ortho to the inter-ring bond can restrict rotation, leading to a more conformationally constrained molecule, which may enhance binding affinity by reducing the entropic penalty upon binding. nih.gov

Furthermore, the substituent pattern on both phenyl rings can be varied to explore different regions of the target's binding pocket. For example, adding substituents to the phenyl ring bearing the adamantyl group could probe for additional hydrophobic or polar interactions.

Application of Fragment-Based and Scaffold-Hopping Design Principles

Fragment-based drug design (FBDD) and scaffold hopping are powerful computational and synthetic strategies for discovering novel derivatives. In FBDD, the parent compound can be deconstructed into its constituent fragments (adamantyl, bromophenyl, and hydroxyphenyl). Each fragment can then be optimized individually for its interaction with the target before being re-linked to generate more potent molecules. nih.gov

Scaffold hopping, on the other hand, involves replacing the central biphenyl core with other structurally diverse scaffolds that maintain the essential spatial arrangement of the key pharmacophoric features (the adamantyl, bromine, and hydroxyl groups). nih.govresearchgate.netuniroma1.it This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or better intellectual property protection. doaj.org

Design of Combinatorial Libraries for SAR Exploration

To efficiently explore the SAR of this compound, the design and synthesis of combinatorial libraries can be employed. nih.govnih.gov This high-throughput approach allows for the rapid generation of a large number of analogues by systematically varying the key structural components. For example, a library could be designed by combining a set of substituted adamantanes with a variety of substituted biphenyl cores and different halogen or other substituents at the 4'-position.

The following table outlines a possible combinatorial library design:

| R1 (Adamantyl Substituent) | Core Scaffold | R2 (4'-Substituent) |

|---|---|---|

| -H | Biphenyl | -Br |

| -OH | Phenylpyridine | -Cl |

| -CH3 | Benzimidazole | -F |

| -NH2 | Diphenyl ether | -CN |

Molecular Interaction Profiling and Theoretical Binding Studies for 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol

Ligand-Receptor Docking Simulations (Conceptual Framework)

Ligand-receptor docking is a computational method that predicts the preferred orientation and conformation of one molecule when bound to another to form a stable complex. nih.gov The primary goal is to forecast the binding mode and estimate the binding affinity of the ligand-receptor complex. nih.govnih.gov This process is fundamental in structure-based drug design, where the three-dimensional structure of a target protein is known. acs.org

The simulation process involves two main steps:

Sampling: The algorithm explores a vast conformational space for the ligand and, in some cases, for the receptor's binding site, generating a multitude of possible binding poses. nih.gov

Scoring: A scoring function is then used to evaluate each pose, assigning a score that estimates the binding free energy. The pose with the most favorable score is predicted as the most likely binding mode. nih.gov

For a molecule such as 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol, docking simulations would place its bulky adamantane (B196018) group, its flexible biphenyl (B1667301) core, and its functional hydroxyl and bromo groups within the target's binding site to find the most energetically favorable arrangement. The unique, rigid, and lipophilic nature of the adamantane cage is often exploited in medicinal chemistry to enhance binding by filling hydrophobic pockets within a receptor. nih.govresearchgate.net

Binding hotspots are specific regions or residues within a receptor's binding site that contribute most significantly to the binding energy. oup.comnih.gov Identifying these hotspots is crucial as they represent prime targets for ligand interactions. acs.org Computational methods are employed to predict these energetically critical areas.

One common technique is computational alanine (B10760859) scanning , where interface residues are virtually mutated to alanine one by one, and the resulting change in binding free energy (ΔΔG) is calculated. A significant drop in binding energy upon mutation indicates a hotspot residue. nih.gov Another approach is computational solvent mapping , which uses small organic probes to survey the protein surface and identify regions with a high propensity for favorable interactions. acs.org Regions where multiple different probes cluster indicate a high binding potential and are considered hotspots. For this compound, hotspots would likely be hydrophobic pockets that can accommodate the adamantane and biphenyl groups, as well as regions capable of forming hydrogen bonds with the hydroxyl group.

Illustrative Hotspot Analysis Data

| Receptor Residue | Method | Predicted ΔΔG (kcal/mol) | Classification |

|---|---|---|---|

| TYR 78 | Alanine Scanning | 3.5 | Hotspot |

| LEU 112 | Alanine Scanning | 2.8 | Hotspot |

| SER 150 | Alanine Scanning | 0.2 | Non-Hotspot |

This table is a conceptual illustration of how data on binding hotspots might be presented. The residues and values are hypothetical.

The ultimate output of a docking simulation is the prediction of the most stable binding pose and its corresponding theoretical binding affinity. The binding mode describes the precise orientation and conformation of the ligand within the receptor's active site, detailing all molecular interactions. nih.gov

The theoretical affinity is typically expressed as a docking score, which is an estimation of the binding free energy (ΔG) in units such as kcal/mol. oup.com A more negative score generally indicates a stronger, more favorable binding interaction. nih.gov Various scoring functions, from physics-based force fields to empirical and knowledge-based potentials, are used to calculate this value. arxiv.org For biphenyl-containing compounds, docking studies have been used to identify binding modes similar to known inhibitors, demonstrating the utility of this approach. nih.gov

Interactive Table: Hypothetical Docking Results for this compound

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

|---|---|---|---|

| 1 | -9.8 | TYR 78, PHE 210, LEU 112 | π-π Stacking, Hydrophobic, H-Bond |

| 2 | -8.5 | VAL 65, ILE 120 | Hydrophobic |

This interactive table provides a conceptual example of predicted binding modes and their theoretical affinities. The data is for illustrative purposes only.

Analysis of Hydrogen Bonding Networks and Potential Acceptor/Donor Sites

Hydrogen bonds are highly directional, short-range interactions that are critical for the specificity of ligand binding. kubinyi.de They occur between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another nearby electronegative atom (an acceptor). kubinyi.de In this compound, the hydroxyl (-OH) group is the primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen).

Computational analysis identifies all potential hydrogen bonds between the ligand and receptor in a given pose, typically defined by specific geometric criteria (e.g., a donor-acceptor distance of <3.5 Å and an angle >120°). kubinyi.de Understanding this network is crucial for drug design, as the introduction or disruption of a single hydrogen bond can significantly alter binding affinity and selectivity. computabio.comaip.org

Investigation of Hydrophobic and π-π Stacking Interactions

Non-covalent interactions such as hydrophobic and π-π stacking forces are fundamental to molecular recognition. researchgate.net

π-π Stacking Interactions: These occur between aromatic rings, such as the two phenyl rings in the biphenyl scaffold. nih.gov These interactions are crucial for the organization and stabilization of many biological structures. nih.govnih.gov The interaction can occur in different geometries, such as face-to-face or edge-to-face. biorxiv.org Docking programs analyze the geometry between the ligand's aromatic rings and those of aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor to identify and evaluate these stabilizing contacts.

Influence of Solvation Effects on Molecular Recognition

Molecular recognition processes in biological systems occur in an aqueous environment, and the effects of the solvent (water) are critical. nih.gov When a ligand binds to a receptor, water molecules that previously solvated the interacting surfaces of both molecules must be displaced. This desolvation process has a significant energetic cost. nih.goviupac.org

The hydrophobic effect is a key aspect of solvation. The tendency of water to form highly ordered structures around nonpolar surfaces is entropically unfavorable. By sequestering the nonpolar adamantane and biphenyl groups of the ligand into a hydrophobic binding pocket, these ordered water molecules are released into the bulk solvent, resulting in a favorable increase in entropy that drives the binding process. iupac.org Computational models, either explicitly including water molecules or using implicit solvation models, are used to estimate the energetic impact of these solvent effects on binding affinity. nih.govresearchgate.net

Molecular Mechanics and Force Field Calculations for Interaction Energies

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. researchgate.net The core of MM is the force field , a set of mathematical equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. acs.orgeurekaselect.com

A typical force field includes terms for:

Bonded Interactions: Bond stretching, angle bending, and torsional (dihedral) angle rotation.

Non-bonded Interactions: van der Waals forces and electrostatic interactions. researchgate.net

These force fields are the engines behind docking scoring functions and molecular dynamics simulations. eurekaselect.comresearchgate.net They allow for the calculation of interaction energies between the ligand and the receptor for any given binding pose. By comparing the energy of the complex to the energies of the isolated ligand and receptor, the binding energy can be estimated. The accuracy of these calculations is highly dependent on the quality and parameterization of the chosen force field. biorxiv.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Alanine |

| Leucine |

| Isoleucine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Glutamine |

Exploration of 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol Derivatives and Analogues

Synthesis of Adamantane (B196018) Ring-Modified Analogues (e.g., Substituted Adamantyl)

The bulky and highly lipophilic adamantane group is a critical pharmacophore in many biologically active molecules. nih.gov Its structure can be modified to influence steric hindrance, lipophilicity, and interactions with biological targets.

Hydroxylation and Further Functionalization: The adamantane cage can undergo selective hydroxylation at its tertiary bridgehead positions. For instance, 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) can be hydroxylated to form 3-(1-aminoethyl)adamantan-1-ol. researchgate.net This introduces a polar functional group that can be a site for further derivatization, such as esterification or etherification, allowing for the synthesis of analogues with varied physicochemical properties.

Ring Contraction: The adamantane framework itself can be chemically rearranged. Cascade reactions involving decarboxylation of N-methyl protected cyclic carbamates derived from adamantane precursors can lead to an intramolecular nucleophilic 1,2-alkyl shift. rsc.org This process results in ring-contracted noradamantane derivatives, offering a significantly altered cage structure. rsc.orgresearchgate.net

Introduction of Substituents: Functional groups can be introduced onto the adamantane ring through various synthetic routes. For example, adamantane-1-carboxylic acid can be used as a starting material to synthesize a variety of derivatives, including hydrazide-hydrazones via condensation reactions. mdpi.com These modifications can introduce new hydrogen bonding sites or reactive handles for conjugation.

Below is a table summarizing potential modifications to the adamantane ring based on established synthetic methodologies for related compounds.

| Modification Strategy | Example Precursor | Reaction Type | Resulting Functionality |

|---|---|---|---|

| Bridgehead Hydroxylation | 1-Substituted Adamantane | Oxidation (e.g., with H2O-CBrCl3) | 3-Hydroxy-1-adamantyl |

| Ring Contraction | Hydroxy-substituted adamantane | Acid-promoted rearrangement | Noradamantane core |

| Carboxylic Acid Derivatization | Adamantane-1-carboxylic acid | Condensation with hydrazines/aldehydes | Adamantyl-hydrazide-hydrazones |

| Amino Group Introduction | Adamantane | Ritter reaction | 1-Amino-adamantyl |

Systematic Variations of Substituents on the Biphenyl (B1667301) Rings

The biphenyl core serves as the scaffold connecting the adamantane and bromo-phenyl moieties. Altering the substituents on either of the phenyl rings can significantly impact the molecule's conformation, electronic properties, and potential for intermolecular interactions.

Suzuki Coupling for Biphenyl Synthesis: A common method for constructing substituted biphenyl systems is the Suzuki coupling reaction. For example, the synthesis of Adapalene, a related adamantyl-aryl compound, involves a palladium-catalyzed coupling of a boronic acid with a bromo-aromatic compound. nih.gov This strategy allows for the introduction of a wide variety of substituents on either ring by using appropriately functionalized starting materials.

Electrophilic Aromatic Substitution: The phenyl rings, particularly the one bearing the activating hydroxyl group, are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. This allows for the direct introduction of functional groups onto the biphenyl backbone. The position of these substitutions will be directed by the existing groups (adamantyl and hydroxyl).

Modifications on the Brominated Ring: The bromo-substituted phenyl ring can also be modified. For instance, in the synthesis of adamantane-based 1,2,4-triazole (B32235) derivatives, various substituted phenyl isothiocyanates are used, demonstrating the feasibility of incorporating additional groups like fluorine onto this ring. nih.gov

The following table outlines potential substituent variations on the biphenyl rings.

| Ring Position | Potential Substituent | Synthetic Approach | Potential Impact |

|---|---|---|---|

| Ortho/Meta to Hydroxyl | -NO2, -Cl, -Br, -COCH3 | Electrophilic Aromatic Substitution | Altered electronics and steric profile |

| Para to Bromine | -F, -Cl, -CH3 | Use of substituted starting materials in Suzuki coupling | Modified lipophilicity and halogen bonding potential |

| Various | -CN, -COOR, -CF3 | Cross-coupling reactions on a di-halogenated precursor | Introduction of polar groups or electron-withdrawing groups |

Chemical Alterations to the Phenolic Moiety (e.g., Etherification, Esterification, Replacement)

The phenolic hydroxyl group is a key functional handle for derivatization. Its modification can alter the compound's acidity, hydrogen-bonding capability, and metabolic stability.

Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This allows for the introduction of various alkyl or aryl groups, such as a methyl group, which is present in the related compound Adapalene. nih.gov

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can convert the phenol (B47542) into an ester. This transformation replaces a hydrogen bond donor with an acceptor and increases lipophilicity.

Replacement of the Hydroxyl Group: More extensive modifications could involve replacing the hydroxyl group altogether. For example, through multi-step synthesis, it could be converted into an amino group or a thiol. Such changes would fundamentally alter the chemical nature of this position on the biphenyl ring.

Halogen Atom Exchange and Further Functionalization Strategies

The bromine atom on the second phenyl ring is a versatile site for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions.

Halogen-Metal Exchange: The bromine can be exchanged for a metal (typically lithium or magnesium) by treatment with an organometallic reagent like n-butyllithium or a Grignard reagent. mdpi.com The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines can form new C-N bonds, introducing amino functionalities.

Sonogashira Coupling: Reaction with terminal alkynes can introduce alkynyl groups.

Cyanation: Reaction with cyanide sources can install a nitrile group.

The theoretical study of related 1-(adamantan-1-yl)-3-arylthiourea derivatives shows that changing the halogen substituent (F, Cl, Br) affects crystal packing and intermolecular interactions, highlighting the importance of this position for tuning solid-state properties. researchgate.net

Design and Synthesis of Conformationally Restricted Analogues

The biphenyl core of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol allows for rotational freedom around the central carbon-carbon single bond. Introducing chemical bridges or bulky substituents can restrict this rotation, leading to conformationally constrained analogues.

Bridging the Biphenyl Rings: Intramolecular cyclization reactions can be designed to create a fused ring system, locking the conformation of the two phenyl rings. For example, an intramolecular Heck reaction could potentially be used if appropriate precursors are synthesized. An asymmetric reductive Heck cyclization has been reported for a related 3-(Adamantan-1-yl)-1-(2-bromophenyl)prop-2-en-1-one system to create a chiral indanone. researchgate.net

Introducing Steric Hindrance: Adding bulky substituents ortho to the inter-ring bond can increase the rotational barrier, effectively creating stable atropisomers.

Adamantane as a Rigid Scaffold: The adamantane moiety itself imparts significant conformational rigidity. researchgate.net The synthesis of spiro adamantane imidazolines is an example of how the adamantane cage can be used to create highly rigid structures. lshtm.ac.uk By designing molecules where the biphenyl system is linked back to the adamantane cage, one could create highly constrained polycyclic systems.

Multi-component Reactions and Convergent Synthesis for Derivative Construction

To efficiently generate libraries of derivatives, multi-component reactions (MCRs) and convergent synthetic strategies are highly valuable.

Multi-component Reactions: MCRs involve combining three or more starting materials in a single reaction vessel to form a product that contains portions of all reactants. rsc.org While specific MCRs for this exact scaffold are not documented, isonitrile-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for creating molecular diversity. nih.gov A precursor like an amino- or carboxyl-functionalized adamantyl-bromobiphenyl could potentially be used in such reactions to rapidly generate a library of complex amides or esters.

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the molecule separately and then combining them in the final steps. For this compound derivatives, this would typically involve:

Synthesis of a functionalized adamantane precursor.

Synthesis of a functionalized biphenyl core.

Coupling of these two fragments.

An example of this approach is the adamantylation of a pre-formed phenol derivative, which has been developed as a clean process using ion-exchange resins as catalysts. beilstein-journals.org Another convergent strategy is the Suzuki coupling of an adamantyl-phenylboronic acid with a bromo-phenol derivative, as demonstrated in analogous syntheses. nih.gov This allows for variations to be introduced in each fragment independently before the final coupling step, maximizing synthetic efficiency.

Advanced Synthetic Techniques and Green Chemistry Approaches for 3 Adamantan 1 Yl 4 Bromobiphenyl 4 Ol

Application of Catalytic Asymmetric Synthesis (if Chiral Derivatives are Explored)

The parent molecule, 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol, is not chiral. However, the introduction of substituents ortho to the biphenyl (B1667301) linkage can restrict rotation around the C-C single bond, leading to a form of axial chirality known as atropisomerism. nih.gov Should atropisomeric derivatives of this compound become synthetic targets, catalytic asymmetric synthesis would be indispensable for controlling their stereochemistry.